Ferrous bisglycinate
Overview
Description
Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine. This compound is used as a dietary supplement to address iron deficiency and anemia. It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
Mechanism of Action
Target of Action
Ferrous bisglycinate is primarily targeted towards the cells of the small intestine . It is absorbed like an amino acid by these cells . The compound’s primary role is to act as a source of dietary iron .
Mode of Action
This compound forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . Two molecules of the amino acid glycine are bound covalently to a molecule of iron . This chelated form of iron is thought to be more bioavailable and associated with fewer gastrointestinal (GI) adverse events as compared with iron salts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of new red blood cells and hemoglobin . Hemoglobin is a substance that gives these cells the ability to transport oxygen . Iron is vital for this process .
Pharmacokinetics
It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
The result of this compound’s action is an increase in the body’s iron stores . This leads to an increase in the formation of new red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is thought to be higher and associated with fewer GI adverse events as compared with iron salts . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the pH level of the stomach and the presence of other dietary components .
Biochemical Analysis
Biochemical Properties
Ferrous bisglycinate consists of one molecule of ferrous iron bound to two molecules of glycine to form two heterocyclic rings . The absorption of iron from this compound is regulated through the same physiological mechanisms as other inorganic forms of iron .
Cellular Effects
This compound increases hemoglobin concentration and reduces gastrointestinal adverse events more effectively than other iron supplements in pregnant women . No significant differences in hemoglobin or ferritin concentrations are observed among children .
Molecular Mechanism
This compound acts as both a chelate and a nutritionally functional compound . It forms a ring structure when reacting with glycine . It is found in foods for food enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .
Temporal Effects in Laboratory Settings
Supplementation with this compound for 4–20 weeks resulted in higher hemoglobin concentrations in pregnant women and fewer reported gastrointestinal adverse events .
Dosage Effects in Animal Models
In an animal model, this compound chelate normalized microbiota and prevented colitis . Other iron supplements had higher detrimental effects .
Metabolic Pathways
The absorption of iron from this compound adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine, and is subsequently hydrolysed into its iron and glycine components .
Transport and Distribution
Iron from this compound is probably mainly transported into enterocytes via DMT1 like FeSO4 . Zip14 may play a certain role in the intestinal iron transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction typically occurs in an aqueous medium, and the product is spray-dried without removing the citric acid . Another method involves adding glycine and carbonyl iron dust to water, followed by the addition of ferrous sulfate heptahydrate and other stabilizing agents .
Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction between reduced iron and glycine is carried out under controlled conditions. The product is then spray-dried to obtain a fine, free-flowing powder that is highly hygroscopic .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ferric bisglycinate.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: The glycine ligands can be substituted with other amino acids or chelating agents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Other amino acids or chelating agents in an aqueous medium.
Major Products:
Oxidation: Ferric bisglycinate.
Reduction: Elemental iron.
Substitution: Various amino acid chelates.
Scientific Research Applications
Ferrous bisglycinate is extensively used in scientific research due to its high bioavailability and reduced side effects. It is used in:
Chemistry: As a model compound for studying iron chelation and bioavailability.
Biology: To study iron metabolism and its effects on cellular functions.
Medicine: As a supplement to treat iron deficiency anemia, especially in pregnant women and children.
Industry: For food fortification and as a nutrient supplement in animal feed.
Comparison with Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Sucrosomial iron
Comparison: Ferrous bisglycinate is unique due to its high bioavailability and reduced gastrointestinal side effects. Studies have shown that it is more effective in increasing hemoglobin levels and has fewer adverse effects compared to ferrous sulfate and ferrous fumarate . Sucrosomial iron also shows high bioavailability but is less commonly used .
Properties
IUPAC Name |
2-aminoacetate;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-34-9 | |
Record name | Ferrous glycinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous bisglycinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ferrous bisglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERROUS BISGLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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